molecular formula C6H9F3O2 B2926134 (2R)-5,5,5-Trifluoro-2-methylpentanoic acid CAS No. 2248183-43-7

(2R)-5,5,5-Trifluoro-2-methylpentanoic acid

Cat. No. B2926134
CAS RN: 2248183-43-7
M. Wt: 170.131
InChI Key: PPOLMOVJCMRNMT-SCSAIBSYSA-N
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Description

(2R)-5,5,5-Trifluoro-2-methylpentanoic acid, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP is a potent agonist of the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception.

Scientific Research Applications

(2R)-5,5,5-Trifluoro-2-methylpentanoic acid has been used in various scientific research studies to investigate the role of serotonin receptors in the regulation of behavior and cognition. It has been shown to induce hyperactivity, anxiety-like behavior, and changes in sensory perception in animal models. (2R)-5,5,5-Trifluoro-2-methylpentanoic acid has also been used to study the effects of serotonin receptor agonists on the release of neurotransmitters such as dopamine and norepinephrine.

Mechanism of Action

(2R)-5,5,5-Trifluoro-2-methylpentanoic acid acts as a potent agonist of the serotonin 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the brain. Activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. This results in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
(2R)-5,5,5-Trifluoro-2-methylpentanoic acid has been shown to induce hyperactivity, anxiety-like behavior, and changes in sensory perception in animal models. It has also been shown to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain. (2R)-5,5,5-Trifluoro-2-methylpentanoic acid has been found to have a high affinity for the serotonin 5-HT2A and 5-HT2C receptors, but it also binds to other serotonin receptors such as 5-HT1A and 5-HT1B.

Advantages and Limitations for Lab Experiments

(2R)-5,5,5-Trifluoro-2-methylpentanoic acid is a potent agonist of the serotonin 5-HT2A and 5-HT2C receptors, which makes it a useful tool for investigating the role of these receptors in the regulation of behavior and cognition. However, (2R)-5,5,5-Trifluoro-2-methylpentanoic acid has limitations as a research tool, including its potential toxicity and the fact that it binds to other serotonin receptors besides 5-HT2A and 5-HT2C.

Future Directions

Future research on (2R)-5,5,5-Trifluoro-2-methylpentanoic acid could focus on investigating its effects on different brain regions and neurotransmitter systems. It could also be used to investigate the role of serotonin receptors in the regulation of appetite and metabolism. Additionally, (2R)-5,5,5-Trifluoro-2-methylpentanoic acid could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems.

Synthesis Methods

The synthesis of (2R)-5,5,5-Trifluoro-2-methylpentanoic acid involves the reaction of 2,2,2-trifluoroethylamine with 2-methylpentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. (2R)-5,5,5-Trifluoro-2-methylpentanoic acid is a white crystalline solid that is soluble in water and organic solvents.

properties

IUPAC Name

(2R)-5,5,5-trifluoro-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLMOVJCMRNMT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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